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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

An In-depth Technical Guide to 3-
Fluorophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Fluorophenylacetone, a significant chemical intermediate. The document is
intended for an audience of researchers, scientists, and professionals in drug development,
offering a consolidated resource for laboratory use and theoretical investigation. This guide
presents available quantitative data in structured tables, outlines plausible experimental
protocols for its synthesis and analysis, and includes workflow diagrams for clarity. It is
important to note that while extensive data has been compiled from various sources, specific
experimental protocols and biological pathway information for 3-Fluorophenylacetone are not
readily available in public literature. Therefore, some sections present scientifically informed
extrapolations based on closely related compounds.

Core Physical and Chemical Properties

3-Fluorophenylacetone, also known as 1-(3-fluorophenyl)propan-2-one, is an organic
compound with the molecular formula CoHoFO.[1][2][3] It is recognized as a precursor in the
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synthesis of certain amphetamines and is primarily used for research and forensic applications.
[2] The compound is a liquid at room temperature, appearing as a pale yellow or clear liquid.[4]

Quantitative Data Summary

The known physical and chemical properties of 3-Fluorophenylacetone are summarized in
the table below. Data has been aggregated from multiple chemical and safety data sources.

Property Value Source(s)
Molecular Formula CoHoFO [1112][3]
Molecular Weight 152.17 g/mol [1]

CAS Number 1737-19-5 [1][2][3]
Appearance Pale yellow liquid

Boiling Point 199.3 °C at 760 mmHg [3]

Density 1.086 g/cm3 [3]

Flash Point 82.8 °C [3]
Refractive Index 1.489 [3]

- Insoluble in water; Soluble in
Solubility [2][5]
methyl acetate (50 mg/ml)

N Stable for at least 5 years
Stability . [2]
when stored at -20°C.

Synthesis Protocol (Proposed)

A specific, detailed experimental protocol for the synthesis of 3-Fluorophenylacetone is not
readily available in the reviewed literature. However, a plausible synthetic route can be
extrapolated from the known synthesis of its isomers and related phenylacetones. A common
method involves the reaction of a Grignard reagent with an appropriate nitrile. The following
protocol is a proposed method based on these established chemical principles.

Proposed Synthesis of 1-(3-Fluorophenyl)propan-2-one

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.caymanchem.com/product/9003638/3-fluorophenylacetone
https://www.echemi.com/products/pd1805281009-4-fluorophenylacetone.html
https://www.benchchem.com/product/b132418?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorophenylacetone
https://www.caymanchem.com/product/9003638/3-fluorophenylacetone
https://www.chemnet.com/cas/en/1737-19-5/3-fluorophenyl-acetone.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorophenylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorophenylacetone
https://www.caymanchem.com/product/9003638/3-fluorophenylacetone
https://www.chemnet.com/cas/en/1737-19-5/3-fluorophenyl-acetone.html
https://www.chemnet.com/cas/en/1737-19-5/3-fluorophenyl-acetone.html
https://www.chemnet.com/cas/en/1737-19-5/3-fluorophenyl-acetone.html
https://www.chemnet.com/cas/en/1737-19-5/3-fluorophenyl-acetone.html
https://www.chemnet.com/cas/en/1737-19-5/3-fluorophenyl-acetone.html
https://www.caymanchem.com/product/9003638/3-fluorophenylacetone
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0459004.aspx
https://www.caymanchem.com/product/9003638/3-fluorophenylacetone
https://www.benchchem.com/product/b132418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This proposed synthesis involves the reaction of 3-fluorobenzylmagnesium bromide with
acetonitrile, followed by acidic workup.

Materials:

e 3-Fluorobenzyl bromide

e Magnesium turnings

e Anhydrous diethyl ether

e Acetonitrile

e Hydrochloric acid (1 M)

o Saturated sodium bicarbonate solution
e Anhydrous sodium sulfate

o Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel,
condenser)

» Magnetic stirrer and heating mantle
Procedure:

o Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert
atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl
ether. A solution of 3-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise from
a dropping funnel. The reaction is initiated (if necessary, with gentle heating or a crystal of
iodine) and then maintained at a gentle reflux until the magnesium is consumed.

o Reaction with Acetonitrile: The Grignard reagent is cooled in an ice bath. A solution of
acetonitrile in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction
mixture is then allowed to warm to room temperature and stirred for several hours.

o Hydrolysis: The reaction mixture is cooled again in an ice bath and slowly quenched by the
dropwise addition of 1 M hydrochloric acid. This step should be performed carefully due to
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the exothermic nature of the reaction.

o Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted with diethyl ether. The combined organic layers are washed with saturated sodium
bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium
sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can
be purified by vacuum distillation.

Preparation of Grignard Reagent
(3-Fluorobenzylmagnesium bromide)

(Reaction with Acetonitrile)

(Acidic Hydrolysis)

(Extraction and PurificatiorD

(Vacuum DistillatiorD

3-Fluorophenylacetone (Final Product)

Click to download full resolution via product page

Caption: Proposed Synthesis Workflow for 3-Fluorophenylacetone.

Spectroscopic Analysis (Expected)
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Detailed experimental spectra for 3-Fluorophenylacetone are not widely published. However,
the expected spectral characteristics can be predicted based on its chemical structure and data
from its isomers.

Expected *H NMR and **C NMR Spectra

A general protocol for obtaining NMR spectra is provided below.
Experimental Protocol - NMR Spectroscopy:

o Sample Preparation: A small amount of purified 3-Fluorophenylacetone (approximately 5-
10 mg) is dissolved in a deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz
for tH NMR).

o Data Analysis: The chemical shifts (8) are reported in parts per million (ppm) relative to an
internal standard (e.g., tetramethylsilane - TMS).

Expected *H NMR (CDCls):
e A singlet corresponding to the methyl protons (CHs) is expected around & 2.1-2.2 ppm.
o Asinglet corresponding to the methylene protons (CHz) is expected around & 3.6-3.7 ppm.

o A series of multiplets in the aromatic region (d 6.8-7.4 ppm) corresponding to the four
protons on the fluorinated benzene ring.

Expected 3C NMR (CDCls):

A signal for the methyl carbon (CHs) around & 29-31 ppm.

A signal for the methylene carbon (CH2) around & 45-47 ppm.

Multiple signals in the aromatic region (& 114-165 ppm), with the carbon attached to the
fluorine showing a characteristic large coupling constant.

A signal for the carbonyl carbon (C=0) around & 205-207 ppm.
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Expected IR Spectrum

Experimental Protocol - IR Spectroscopy:

o Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.qg.,
NaCl or KBr).

o Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
« Data Analysis: The vibrational frequencies are reported in wavenumbers (cm™1).
Expected Key IR Absorptions:

e A strong, sharp absorption band around 1710-1725 cm~1 corresponding to the C=0 (ketone)
stretching vibration.

e C-H stretching vibrations from the aromatic ring and alkyl groups in the region of 2850-3100

cm™i.
e Aromatic C=C stretching vibrations in the region of 1450-1600 cm™1,

e A strong absorption band corresponding to the C-F stretch, typically in the range of 1000-
1350 cm~1.

Reactivity and Chemical Behavior

3-Fluorophenylacetone undergoes reactions typical of ketones. A notable reaction is reductive
amination, where it can be converted to the corresponding amine in the presence of a reducing
agent and an amine source.[1] This reactivity makes it a precursor for the synthesis of more
complex molecules.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific
information regarding the biological activity or involvement of 3-Fluorophenylacetone in
cellular signaling pathways. Its primary documented role is that of a chemical intermediate in
organic synthesis.[2] Therefore, a diagram for a signaling pathway involving this compound
cannot be provided.
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Safety and Handling

3-Fluorophenylacetone is classified as an irritant.[1] It is harmful if swallowed and causes skin
and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory
safety precautions should be taken when handling this compound, including the use of
personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be
conducted in a well-ventilated area or a fume hood.

Receive and Store
3-Fluorophenylacetone at -20°C
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:
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:
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Caption: General Laboratory Handling Workflow for 3-Fluorophenylacetone.

Conclusion

3-Fluorophenylacetone is a chemical intermediate with well-defined physical properties but
limited publicly available information regarding its synthesis, detailed spectroscopic analysis,
and biological activity. This guide provides a summary of the known data and presents
scientifically grounded extrapolations for experimental protocols. Researchers and scientists
are advised to use this information as a starting point for their work and to conduct their own
analyses to verify these properties. The lack of data on biological interactions suggests that this
compound is primarily of interest for its utility in chemical synthesis rather than as a bioactive
molecule itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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